N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
Benzothiazole (BT) is a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They act as an important scaffold and have played a significant role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyclization of thioamide or carbon dioxide (CO2) can also be used as raw materials .Molecular Structure Analysis
Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, “N-(1,3-benzothiazol-2-yl)-2-chloroacetamide” has a molecular weight of 226.68 .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds, including our compound of interest, have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Biological Evaluation of Thiazole Derivatives
Thiazole derivatives, including our compound, have been synthesized and evaluated for their biological activities . These activities include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Nonlinear Optical (NLO) Materials
The compound has potential applications as nonlinear optical (NLO) materials , light-emitting diodes (LED), and solar cells due to its desired optical and electronic properties with proper molecular tuning .
Firefly Luciferin
The benzo[d]thiazole nucleus is present in firefly luciferin, (4S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydro-thiazole-4-carboxylic acid . This suggests potential applications in bioluminescence studies.
Adenosine A3 Receptor Antagonists
The compound acts as a potent and selective human adenosine A3 receptor antagonist . This suggests potential applications in the treatment of conditions related to the adenosine A3 receptor.
Cholinesterase Inhibitors
The compound has been studied for its potential as a cholinesterase inhibitor . This suggests potential applications in the treatment of conditions related to cholinergic function, such as Alzheimer’s disease.
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide, also known as N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they are responsible for the conversion of arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression prevents the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . The inhibition of these enzymes leads to a decrease in the production of these inflammatory mediators, resulting in anti-inflammatory effects .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of inflammatory mediators such as prostaglandins . This disruption can lead to downstream effects such as a reduction in inflammation and pain.
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators . This reduction can lead to a decrease in inflammation and associated symptoms such as pain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(8-5-6-12-16-8)14-11-13-7-3-1-2-4-9(7)17-11/h1-6H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONTJVLAOIAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide |
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